molecular formula C18H23N3O3 B11608925 2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid CAS No. 700350-75-0

2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid

Cat. No.: B11608925
CAS No.: 700350-75-0
M. Wt: 329.4 g/mol
InChI Key: VNWDGQMXXIEUAP-UHFFFAOYSA-N
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Description

2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID is a complex organic compound featuring a pyrazole ring, a phenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrazole-3-carboxylic acid with hexanoic acid under acidic conditions. The reaction is often catalyzed by a strong acid like sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid
  • Hexanoic acid derivatives
  • Other pyrazole-based compounds

Uniqueness

2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

700350-75-0

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[3-oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid

InChI

InChI=1S/C18H23N3O3/c1-2-3-7-14(18(23)24)10-11-17(22)19-16-12-13-21(20-16)15-8-5-4-6-9-15/h4-6,8-9,12-14H,2-3,7,10-11H2,1H3,(H,23,24)(H,19,20,22)

InChI Key

VNWDGQMXXIEUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)NC1=NN(C=C1)C2=CC=CC=C2)C(=O)O

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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